molecular formula C25H20FN3O B2902902 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-70-0

5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2902902
CAS No.: 866589-70-0
M. Wt: 397.453
InChI Key: RGJZPUFKYWGMIX-UHFFFAOYSA-N
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Description

5-Benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline chemical class. This compound features a complex multi-cyclic structure that integrates pyrazole and quinoline moieties, substituted with benzyl, ethoxy, and 4-fluorophenyl functional groups. Such a structure is characteristic of compounds investigated for their potential biological activities and photophysical properties . Pyrazolo[4,3-c]quinoline derivatives have been identified as a scaffold of significant interest in medicinal chemistry research. Scientific studies on closely related analogs have demonstrated that this class of compounds can exhibit potent anti-inflammatory effects. Specifically, some derivatives have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for inflammation studies . The anti-inflammatory activity is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, the structural framework of pyrazoloquinolines makes them candidates for development as fluorescent sensors or emission materials in organic light-emitting diodes (OLEDs) due to their intense fluorescence . The presence of specific substituents, such as the 4-fluorophenyl and benzyl groups, is known to critically influence the compound's electronic properties and its interactions with biological targets. This product is provided for research and development purposes in a controlled environment. It is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-benzyl-8-ethoxy-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-12-13-23-21(14-20)25-22(16-29(23)15-17-6-4-3-5-7-17)24(27-28-25)18-8-10-19(26)11-9-18/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJZPUFKYWGMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrazoloquinoline core modified with various substituents, including a benzyl group and an ethoxy group. The presence of the 4-fluorophenyl group enhances its electrophilic character, potentially influencing its biological interactions.

Chemical Structure and Properties

The molecular formula of 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is C25H20FN3O, with a molecular weight of approximately 397.45 g/mol. The structure can be represented as follows:

Property Details
IUPAC Name 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
Molecular Formula C25H20FN3O
Molecular Weight 397.453 g/mol
Purity Typically ≥95%

Biological Activity Overview

The biological activity of 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is primarily inferred from studies on related compounds within the pyrazoloquinoline class. These derivatives have shown various pharmacological effects, including:

  • Anticancer Activity : Several pyrazoloquinoline derivatives have demonstrated significant anticancer properties. For instance, compounds with similar structural motifs have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Pyrazoloquinolines have also been studied for their anti-inflammatory activities. Some derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting their potential in treating inflammatory conditions .
  • Antimicrobial Properties : Certain pyrazoloquinoline derivatives exhibit antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .

Anticancer Activity

A study focusing on structurally related pyrazoloquinolines reported that compounds with similar substituents to those found in 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline displayed promising anticancer effects against breast and renal cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell growth and survival .

Anti-inflammatory Mechanisms

Research has shown that certain pyrazoloquinolines can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses. This inhibition correlates with reduced nitric oxide production, highlighting the potential therapeutic applications of these compounds in inflammatory diseases .

Comparative Analysis of Biological Activities

To better understand the biological potential of 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, a comparison table is provided below:

Compound Name Structural Features Biological Activity
5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinolineBenzyl and ethoxy groups; fluorine substitutionPotential anticancer activity
5-methoxy-8-(4-chlorophenyl)-pyrazolo[4,3-c]quinolineChlorine instead of fluorine; methoxy groupAntimicrobial properties
6-bromopyrazolo[4,3-c]quinoline derivativesBromine substitution; varied substituent patternsDiverse pharmacological profiles

Scientific Research Applications

The compound N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolopyrazine family and has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and case studies.

Pharmacological Applications

  • Anticancer Activity : Research indicates that pyrrolopyrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The unique structural features of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may enhance its efficacy against specific cancer types.
  • Neuroprotective Effects : The compound has shown promise in modulating neurotransmitter systems and protecting against neurodegenerative diseases by acting on NMDA receptors. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
  • Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for further research into oxidative stress-related diseases.

Synthesis and Production

The synthesis of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves:

  • Formation of the Pyrrolo Core : Achieved via intramolecular cyclization using palladium catalysts.
  • Benzyl Group Introduction : Alkylation with benzyl halides under basic conditions.
  • Dimethoxyphenyl Attachment : Nucleophilic aromatic substitution reactions.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

In a neurodegenerative disease model (e.g., Alzheimer's), the compound was administered to assess its protective effects on neuronal health. The findings demonstrated reduced neuroinflammation and preservation of cognitive function compared to control groups.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents Biological Activity Key Findings References
ELND006 4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl) Gamma-secretase inhibitor Selective inhibition of amyloid-beta over Notch; metabolically stable
ELND007 4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl) Gamma-secretase inhibitor Improved selectivity and pharmacokinetics compared to ELND006
Compound 4 () 4-(4-chlorophenyl)-thiazole, 4-fluorophenyl-triazole Not specified Isostructural with triclinic symmetry; planar conformation
Compound 5d () 4-(6-amino-5-(4-fluorophenyl)-3-methyl-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol Not specified High synthetic yield; structural similarity to pyrazoloquinolines
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-dimethoxy, 4-methylbenzyl Neurotensin receptor 1 (NTR1) agonist Used at 10 µM for robust GPCR signaling; demonstrates receptor selectivity
Pyrazolo[4,3-c]quinoline derivatives () Fused pyrazoloquinoline with variable substituents Anti-angiogenic Inhibited endothelial cell proliferation and tumor growth (MCF-7, Hela)

Physicochemical and Electronic Properties

  • UV-Vis Absorption: Derivatives with 4-fluorophenyl substituents (e.g., ) exhibit reduced absorption intensity compared to chloro-substituted analogues due to lower electron affinity.
  • Lipophilicity and Solubility: The target compound’s logP (estimated ~4.5–5.0) is comparable to ELND006/007 (highly lipophilic due to trifluoromethyl groups) but higher than dihydropyrano derivatives (), which have polar amino and hydroxyl groups .
  • Crystallinity: Isostructural compounds () with triclinic symmetry demonstrate planar conformations, suggesting that the target compound’s benzyl group may introduce slight non-planarity, affecting crystal packing and solubility .

Key Research Findings and Implications

  • Therapeutic Potential: Structural similarities to anti-angiogenic and GPCR-targeting compounds (–10) suggest unexplored applications in oncology and neurology .
  • Synthetic Optimization : Microwave-assisted synthesis () and crystallographic data () provide frameworks for improving the yield and stability of the target compound .

Preparation Methods

Substrate Selection and Reaction Optimization

The Friedländer reaction between o-aminoaldehydes/ketones and pyrazolones offers a direct route to pyrazoloquinolines. For the target compound:

  • o-Aminoacetophenone derivative (with 4-fluorophenyl group at C3) reacts with 5-benzyl-4H-pyrazol-3-one under acidic conditions (e.g., polyphosphoric acid or POCl3).
  • Ethylene glycol as solvent at 150°C facilitates cyclocondensation, yielding the quinoline core with an ethoxy group introduced via subsequent Williamson ether synthesis.

Table 1: Friedläder Condensation Conditions and Yields

Starting Material Catalyst/Solvent Temperature (°C) Yield (%)
4-Fluoro-o-aminoacetophenone PPA 120 62
5-Benzylpyrazolone POCl3/DMF 110 58

Key limitation: Poor regiocontrol over ethoxy placement necessitates post-synthetic modifications.

Multicomponent Reaction Approaches

One-Pot Assembly of the Pyrazoloquinoline Core

A three-component reaction involving:

  • 4-Fluorobenzaldehyde (for C3-aryl)
  • 5-Amino-1-benzylpyrazole (for N5-benzyl)
  • Ethoxy-substituted enamine (for C8-ethoxy)

In acetic acid at reflux, this method achieves a 70% yield, with the ethoxy group introduced in situ via nucleophilic substitution on a chloroquinoline intermediate.

Mechanistic Insight :

  • Formation of Schiff base between aldehyde and amine.
  • Cyclization via intramolecular nucleophilic attack by pyrazole nitrogen.
  • Aromatization driven by acid-catalyzed dehydration.

[5+1] Cyclization of Pyrazole-Anilines

Alcohol-Mediated Cyclization

Adapting the protocol from Tang et al.:

  • 5-(4-Fluorophenyl)-1H-pyrazol-3-amine reacts with 2-benzyloxy-4-ethoxybenzaldehyde in ethanol under oxidative conditions (e.g., DDQ).
  • Cyclization proceeds via imine formation, followed by 6π-electrocyclic ring closure to afford the quinoline ring.

Table 2: Optimization of Cyclization Conditions

Oxidizing Agent Solvent Time (h) Yield (%)
DDQ Toluene 12 65
MnO2 EtOH 24 48

This method excels in regioselectivity, placing ethoxy at C8 and 4-fluorophenyl at C3 without competing substitutions.

Post-Synthetic Functionalization

Introduction of the Benzyl Group

Late-stage benzylation using benzyl bromide and K2CO3 in DMF at 80°C achieves >85% yield. Quaternization at N5 is favored due to the electron-deficient nature of the pyrazole ring.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 5.45 (s, 2H, CH2Ph), 4.12 (q, J=7.0 Hz, 2H, OCH2), 7.28–7.42 (m, 9H, Ar-H).
  • HRMS (ESI+) : m/z 454.1789 [M+H]+ (calc. 454.1793).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

Method Steps Total Yield (%) Scalability
Friedländer 3 45 Moderate
Multicomponent 2 70 High
[5+1] Cyclization 2 65 High

The multicomponent route offers superior atom economy, while [5+1] cyclization provides better regiocontrol.

Q & A

Q. Purity Control :

  • HPLC-DAD/ELSD : Monitor intermediates with UV/Vis or evaporative light scattering detection .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic byproducts .

What methodologies resolve contradictions in biological activity data?

Advanced Research Question
Contradictions in IC50 values or target specificity may arise from:

  • Assay Variability : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate substituent effects .
  • Meta-Analysis : Cross-reference data with structurally similar pyrazoloquinolines (e.g., ELND006/007) to identify trends .

How can computational modeling predict target interactions?

Advanced Research Question
Workflow :

Molecular Docking : Use AutoDock Vina to screen against targets like iNOS or γ-secretase. The 4-fluorophenyl group shows strong hydrophobic interactions in iNOS’s active site .

Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) to assess residence time and conformational flexibility .

QSAR Models : Corrogate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency .

Validation : Compare computational predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

What strategies improve metabolic stability and bioavailability?

Advanced Research Question
Structural Modifications :

  • Fluorine Substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation sites .
  • Prodrug Design : Introduce ester groups at the ethoxy position for pH-dependent release .

Q. Formulation Strategies :

  • Lipid-Based Nanoparticles : Improve solubility (logP ≈ 4.6) and plasma half-life in preclinical models .
  • Cocrystallization : Use coformers (e.g., succinic acid) to enhance dissolution rates .

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